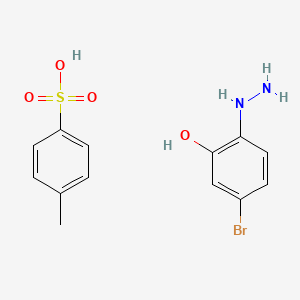
4-Methylbenzene-1-sulfonicacid,5-bromo-2-hydrazinylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique structure, which combines a sulfonic acid group, a bromine atom, and a hydrazinyl group attached to a phenol ring.
Méthodes De Préparation
The synthesis of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves several steps. One common method includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by bromination and subsequent hydrazinylation to introduce the hydrazinyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the hydrazinyl group can form hydrazones with carbonyl compounds. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
4-methylbenzene-1-sulfonic acid; 5-bromo-2-hydrazinylphenol can be compared with similar compounds such as:
4-methylbenzenesulfonic acid: Lacks the bromine and hydrazinyl groups, making it less versatile in certain reactions.
5-bromo-2-hydrazinylphenol: Lacks the sulfonic acid group, which limits its applications in acid-base chemistry.
4-methylbenzenesulfonic acid; 5-bromo-2-aminophenol: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C13H15BrN2O4S |
|---|---|
Poids moléculaire |
375.24 g/mol |
Nom IUPAC |
5-bromo-2-hydrazinylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7BrN2O/c1-6-2-4-7(5-3-6)11(8,9)10;7-4-1-2-5(9-8)6(10)3-4/h2-5H,1H3,(H,8,9,10);1-3,9-10H,8H2 |
Clé InChI |
STBNIYAXPHSGKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Br)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)
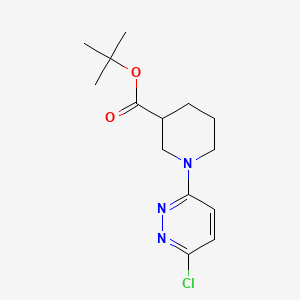
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
![4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
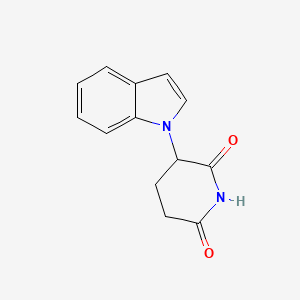
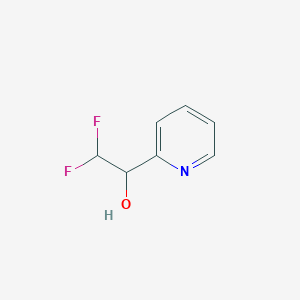
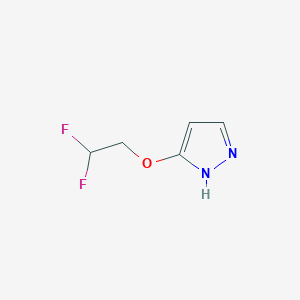
![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)
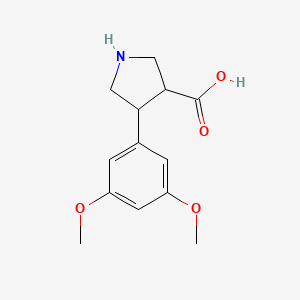

![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
